molecular formula C15H9Cl2N B1308551 2,6-Dichloro-4-phenylquinoline CAS No. 10352-30-4

2,6-Dichloro-4-phenylquinoline

Cat. No.: B1308551
CAS No.: 10352-30-4
M. Wt: 274.1 g/mol
InChI Key: FSVNVFMEUXPATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-phenylquinoline (DCQ) is an organic compound that has been studied for its potential uses in the medical and scientific research fields. DCQ has been found to be a highly effective compound for a variety of applications, including its use as a laboratory reagent, a therapeutic agent, and a potential drug target.

Scientific Research Applications

Metal-to-Ligand Charge Transfer (MLCT) in Coordination Compounds

Cuprous bis-phenanthroline compounds, structurally related to quinolines, exhibit MLCT excited states. These compounds, when coordinated to Cu(I) and substituted with alkyl or aryl groups, demonstrate long-lived excited states at room temperature. This property is utilized in studying the photophysical behaviors of these complexes, potentially applicable in photovoltaic devices and sensors (Scaltrito et al., 2000).

Antimalarial and Anticancer Applications

Chloroquine and its derivatives, structurally similar to 2,6-Dichloro-4-phenylquinoline, have been extensively studied for their antimalarial effects. Recent research has also explored the repurposing of chloroquine-containing compounds for anticancer applications, highlighting the versatility of quinoline compounds in pharmaceutical research (Njaria et al., 2015).

Antioxidant Activity Analysis

The analysis of antioxidant activity using various assays, including those involving quinoline compounds, provides critical insights into the potential therapeutic applications of these compounds. Such studies are foundational in understanding the molecular mechanisms underlying the antioxidant properties, which could be relevant for this compound (Munteanu & Apetrei, 2021).

Environmental and Toxicological Research

Research on synthetic phenolic antioxidants, including quinoline derivatives, explores their occurrence, exposure, and potential toxicological impacts on humans and the environment. This research area is essential for understanding the environmental behavior and safety profile of such compounds, providing a framework for assessing the risks associated with this compound (Liu & Mabury, 2020).

Organic Light-Emitting Diodes (OLEDs)

The development of BODIPY-based organic semiconductors for application in OLED devices has shown the potential of quinoline-based compounds in optoelectronics. Such research underlines the diverse applications of quinoline derivatives, extending beyond pharmaceuticals into materials science (Squeo & Pasini, 2020).

Mechanism of Action

2,6-Dichloro-4-phenylquinoline has been investigated for its ability to inhibit specific enzymes, such as protein kinases and acetylcholinesterase. These enzymes play crucial roles in various biological processes, and their inhibition could be relevant in developing treatments for certain diseases.

Safety and Hazards

The safety data sheet for 2,6-Dichloro-4-phenylquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemical Analysis

Cellular Effects

The effects of 2,6-Dichloro-4-phenylquinoline on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the release of lysozyme and β-glucuronidase, enzymes involved in inflammatory responses . Additionally, this compound’s impact on protein kinases can lead to changes in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 2.3 days when exposed to hydroxyl radicals . This stability allows for sustained biological activity, but its degradation products may also have distinct biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Identifying the specific metabolic pathways and enzymes involved is essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can influence its biological effects and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2,6-dichloro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVNVFMEUXPATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401944
Record name 2,6-dichloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-30-4
Record name 2,6-Dichloro-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-phenylquinoline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-phenylquinoline
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-phenylquinoline
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-phenylquinoline
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-phenylquinoline
Reactant of Route 6
2,6-Dichloro-4-phenylquinoline
Customer
Q & A

Q1: What is the molecular structure of 2,6-Dichloro-4-phenylquinoline and what is known about its conformation?

A1: this compound (C15H9Cl2N) consists of a quinoline ring system with a phenyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. [] The quinoline ring system is nearly planar, while the phenyl ring and any substituents at the 3-position (like a carboxylate group) are twisted out of plane relative to the quinoline. []

Q2: How is this compound synthesized?

A2: While the provided abstracts don't detail the synthesis of this compound itself, they describe its use as a starting material. One study illustrates its reaction with 2-amino-5-methylbenzophenone in the presence of copper powder to yield 2-(2-benzoyl-4-methylanilino)-6-chloro-4-phenylquinoline. [] This suggests potential synthetic routes using substituted quinolines and nucleophilic aromatic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.